2-Ethyl Milrinone

Phosphodiesterase 3 (PDE3) Cardiotonic Structure-Activity Relationship (SAR)

2-Ethyl Milrinone is the definitive reference standard for Milrinone Impurity E, enabling accurate quantification and system suitability per ICH guidelines. Its unique 2-ethyl substitution ensures unambiguous chromatographic identification; generic analogs are analytically unacceptable. Use for stability-indicating method validation and PDE3 SAR studies.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 78504-63-9
Cat. No. B126388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl Milrinone
CAS78504-63-9
Synonyms2-Ethyl-1,6-dihydro-6-oxo-[3,4’-bipyridine]-5-carbonitrile; 
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2
InChIInChI=1S/C13H11N3O/c1-2-12-11(9-3-5-15-6-4-9)7-10(8-14)13(17)16-12/h3-7H,2H2,1H3,(H,16,17)
InChIKeyRWYYNPUQZIPKQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl Milrinone (CAS 78504-63-9): A Critical PDE3 Inhibitor Analog and Key Milrinone Impurity Standard


2-Ethyl Milrinone (CAS 78504-63-9) is a 2-ethyl substituted analog of the established phosphodiesterase 3 (PDE3) inhibitor, Milrinone, and a bipyridine cardiotonic agent . It is primarily identified and utilized as Milrinone Impurity E, a critical related substance in the quality control (QC) and stability monitoring of Milrinone Active Pharmaceutical Ingredient (API) .

Strategic Procurement of 2-Ethyl Milrinone: Why Analogue Potency Does Not Equate to Analytical or Pharmacological Identity


The specific 2-ethyl substitution on the pyridone ring of 2-Ethyl Milrinone fundamentally distinguishes it from Milrinone (which has a 2-methyl group) and other PDE3 inhibitor analogs . This structural modification results in unique pharmacological properties and, critically, distinct physicochemical and chromatographic behavior. Its primary scientific and industrial value lies not as a therapeutic, but as a well-characterized impurity marker and a pharmacological probe to investigate structure-activity relationships (SAR) within the bipyridine cardiotonic series, making generic substitution with other impurities or analogs analytically invalid [1].

2-Ethyl Milrinone (78504-63-9): A Quantitative Evidence Guide for Differentiated Scientific and Industrial Use


PDE3 Inhibitory Potency of 2-Ethyl Milrinone vs. Milrinone and Enoximone

2-Ethyl Milrinone demonstrates potent PDE3 inhibition with an IC50 of approximately 0.4 µM . For context, the parent compound Milrinone exhibits an IC50 of 0.45 µM [1] and is approximately 10 times more potent than Enoximone in some functional assays [2]. This indicates the 2-ethyl analog retains a comparable level of enzyme inhibition to Milrinone, validating its use as a key pharmacological probe.

Phosphodiesterase 3 (PDE3) Cardiotonic Structure-Activity Relationship (SAR)

Critical Role of 2-Ethyl Milrinone (Impurity E) in Milrinone API Quality Control via RP-HPLC

2-Ethyl Milrinone is one of eight related substances identified and quantified for the quality control of Milrinone API. Validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods are capable of separating Milrinone from its eight related substances, including 2-Ethyl Milrinone (Impurity E), with a linear relationship between peak area and concentration maintained from 10% to 300% of the target impurity level (r2 ≥ 0.998) [1].

Pharmaceutical Analysis High-Performance Liquid Chromatography (HPLC) Impurity Profiling

Differential Structural Conformation of 2-Ethyl Milrinone vs. Milrinone by Crystallography

Crystallographic analysis of Milrinone analogs reveals that the replacement of the 2-methyl group (Milrinone) with a 2-ethyl group (2-Ethyl Milrinone) introduces different conformational flexibilities in the molecule. This structural variance directly correlates with their respective potency as cardiac stimulants [1].

X-ray Crystallography Conformational Analysis Molecular Structure

2-Ethyl Milrinone (78504-63-9): Validated Research and Industrial Application Scenarios


Pharmaceutical QC/QA and Regulatory Submission for Milrinone API

Utilization as a certified reference standard for Milrinone Impurity E. Essential for performing system suitability tests and quantifying impurity levels in Milrinone API batches using validated RP-HPLC methods to ensure compliance with pharmacopoeial and ICH guidelines [1].

Structure-Activity Relationship (SAR) Studies in Cardiovascular Pharmacology

Employed as a key analog in SAR studies to probe the effect of 2-position substitution on PDE3 inhibition, inotropic activity, and conformational flexibility, enabling a deeper understanding of the bipyridine pharmacophore .

Forced Degradation Studies and Stability-Indicating Method Development

Used as a known process-related impurity to develop and validate stability-indicating analytical methods for Milrinone formulations. This allows researchers to track the formation of this specific impurity under various stress conditions (e.g., heat, light, oxidation) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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